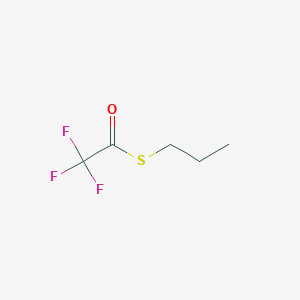
S-Propyl trifluoroethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propyl trifluoroethanethioate: is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a thioester
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Propyl trifluoroethanethioate can be synthesized through several methods. One common approach involves the reaction of propyl mercaptan with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: S-Propyl trifluoroethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-Propyl trifluoroethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which S-Propyl trifluoroethanethioate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The sulfur atom in the thioester linkage can form bonds with other molecules, facilitating the formation of new compounds.
Comparison with Similar Compounds
- S-Methyl trifluoroethanethioate
- S-Ethyl trifluoroethanethioate
- S-Butyl trifluoroethanethioate
Comparison: S-Propyl trifluoroethanethioate is unique due to its specific alkyl chain length and the presence of the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to its analogs. The trifluoromethyl group also enhances the compound’s lipophilicity, making it more suitable for certain applications in organic synthesis and industrial processes.
Properties
CAS No. |
53872-01-8 |
|---|---|
Molecular Formula |
C5H7F3OS |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
S-propyl 2,2,2-trifluoroethanethioate |
InChI |
InChI=1S/C5H7F3OS/c1-2-3-10-4(9)5(6,7)8/h2-3H2,1H3 |
InChI Key |
OFNLUEYJJHSGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


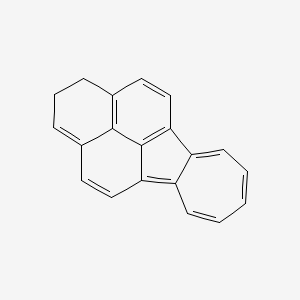
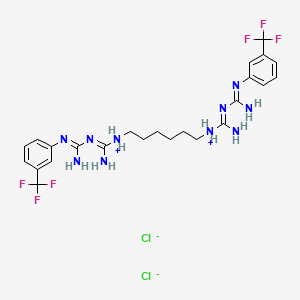
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
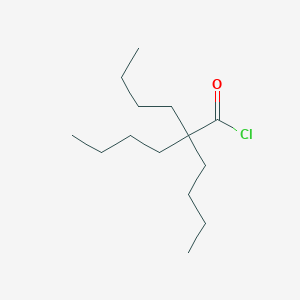
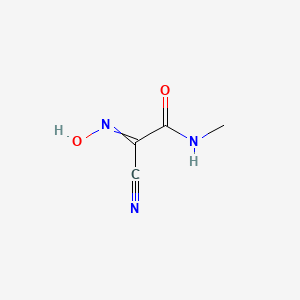

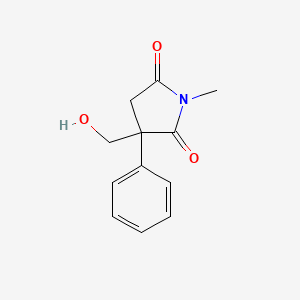
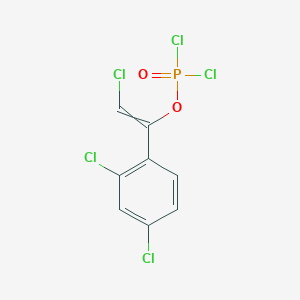
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
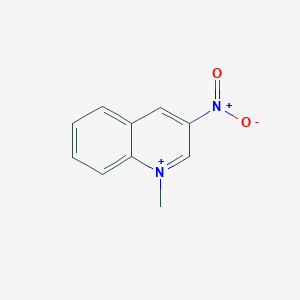
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

